molecular formula C7H11NO2 B13082218 (1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid

(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid

Katalognummer: B13082218
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: GSEADFBJEDRQEZ-DSEUIKHZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions to form the bicyclic core. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired stereochemistry and yield .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: (1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which (1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic or biochemical outcomes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions .

Eigenschaften

Molekularformel

C7H11NO2

Molekulargewicht

141.17 g/mol

IUPAC-Name

(1S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-6(10)7-2-1-5(3-7)8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7?/m0/s1

InChI-Schlüssel

GSEADFBJEDRQEZ-DSEUIKHZSA-N

Isomerische SMILES

C1CC2(C[C@H]1NC2)C(=O)O

Kanonische SMILES

C1CC2(CC1NC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.